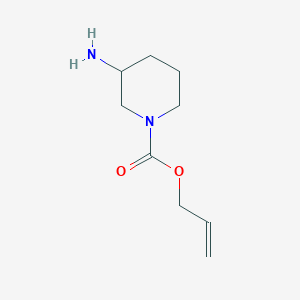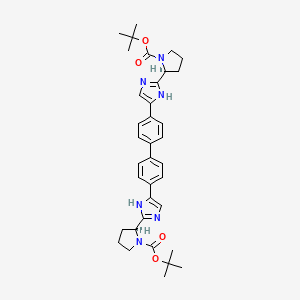
HCV-IN-30
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HCV-IN-30 is a compound known for its inhibitory effects on the hepatitis C virus (HCV) NS5A replication complex. It has shown significant potency against HCV genotypes 1a and 1b, with inhibitory concentration (IC50) values of 901 and 102 nanomolar, respectively . This compound is primarily used in scientific research to study and develop treatments for hepatitis C.
Wissenschaftliche Forschungsanwendungen
HCV-IN-30 wird in der wissenschaftlichen Forschung umfassend eingesetzt, insbesondere in den folgenden Bereichen:
Chemie: Untersuchung der Struktur-Aktivitäts-Beziehung und Optimierung der Verbindung für eine bessere Wirksamkeit.
Biologie: Untersuchung der Auswirkungen der Verbindung auf die HCV-Replikation und ihrer Interaktion mit viralen Proteinen.
Medizin: Entwicklung potenzieller Therapeutika zur Behandlung von Hepatitis C.
Industrie: Herstellung von antiviralen Medikamenten und Untersuchung ihrer Pharmakokinetik und Pharmakodynamik.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es den NS5A-Replikationskomplex des Hepatitis-C-Virus hemmt. Das NS5A-Protein ist entscheidend für die virale Replikation und Assemblierung. Durch die Bindung an dieses Protein stört this compound den Replikationsprozess, wodurch die Viruslast reduziert wird . Die Verbindung zielt auf bestimmte molekulare Pfade ab, die an der Virusreplikation beteiligt sind, wodurch sie zu einem wirksamen antiviralen Mittel wird.
Ähnliche Verbindungen:
Daclatasvir: Ein weiterer NS5A-Inhibitor mit einem ähnlichen Wirkmechanismus.
Velpatasvir: Bekannt für seine Breitbandaktivität gegen mehrere HCV-Genotypen.
Pibrentasvir: Hochwirksamer NS5A-Inhibitor mit einer hohen Resistenzbarriere.
Vergleich: this compound ist einzigartig aufgrund seiner spezifischen Hemmkonzentrationswerte und seiner Wirksamkeit gegen die Genotypen 1a und 1b. Im Vergleich zu anderen NS5A-Inhibitoren bietet this compound ein deutliches chemisches Struktur- und Wirksamkeits-Profil, was es zu einer wertvollen Verbindung für die Forschung und die potenzielle therapeutische Entwicklung macht .
Wirkmechanismus
Target of Action
HCV-IN-30, also known as Bis(2-methyl-2-propanyl) (2S,2’S)-2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) or (2S,2’S)-Di-tert-butyl 2,2’-(5,5’-([1,1’-biphenyl]-4,4’-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-1-carboxylate), is a potent inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex . The NS5A protein plays a crucial role in the replication of the HCV RNA genome and the assembly of the virus .
Mode of Action
The compound interacts with the NS5A replication complex, inhibiting its function and disrupting the viral replication process . This interaction leads to a significant reduction in the production of new viral particles .
Biochemical Pathways
This compound affects the HCV life cycle, specifically the replication stage. The HCV life cycle involves several stages, including entry, replication, assembly, and release . By inhibiting the NS5A replication complex, this compound disrupts the replication of the HCV RNA genome, which is a critical step in the production of new viral particles .
Pharmacokinetics
It’s known that many direct-acting antivirals (daas) like this compound are metabolized by the liver, predominantly via the cytochrome p450 3a4 enzyme, and excreted through the biliary system . The dose of such DAAs may need to be adjusted when co-administered with strong inhibitors or inducers of cytochrome P450 3A4 .
Result of Action
The primary result of this compound’s action is the disruption of HCV replication, leading to a decrease in the production of new viral particles . This can lead to a reduction in viral load and potentially the clearance of the virus from the body.
Action Environment
The stability and efficacy of this compound, like other DAAs, can be influenced by environmental factors. For instance, HCV itself has been found to survive at room temperature for up to 16 days . Therefore, the storage and handling conditions of this compound could potentially impact its stability and efficacy. Furthermore, the presence of other medications, particularly those that affect the cytochrome P450 3A4 enzyme, can influence the pharmacokinetics and thus the efficacy of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HCV-IN-30 involves multiple steps, starting with the preparation of the biarylimidazole core. The process typically includes:
Formation of the Biaryl Core: This step involves the coupling of two aromatic rings through a palladium-catalyzed cross-coupling reaction.
Imidazole Formation: The biaryl intermediate is then subjected to cyclization with an appropriate reagent to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput techniques and stringent quality control measures to ensure consistency and efficacy.
Analyse Chemischer Reaktionen
Reaktionstypen: HCV-IN-30 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich, um verschiedene Substituenten an den aromatischen Ringen einzuführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.
Substitution: Halogenierte Zwischenprodukte mit Nucleophilen oder Elektrophilen unter geeigneten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können.
Vergleich Mit ähnlichen Verbindungen
Daclatasvir: Another NS5A inhibitor with a similar mechanism of action.
Velpatasvir: Known for its broad-spectrum activity against multiple HCV genotypes.
Pibrentasvir: Highly potent NS5A inhibitor with a high barrier to resistance.
Comparison: HCV-IN-30 is unique due to its specific inhibitory concentration values and its effectiveness against genotypes 1a and 1b. Compared to other NS5A inhibitors, this compound offers a distinct chemical structure and potency profile, making it a valuable compound for research and potential therapeutic development .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-[5-[4-[4-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N6O4/c1-35(2,3)45-33(43)41-19-7-9-29(41)31-37-21-27(39-31)25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-22-38-32(40-28)30-10-8-20-42(30)34(44)46-36(4,5)6/h11-18,21-22,29-30H,7-10,19-20H2,1-6H3,(H,37,39)(H,38,40)/t29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMTYMFNINZZHE-KYJUHHDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045122 |
Source


|
| Record name | Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
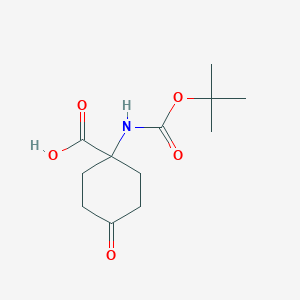
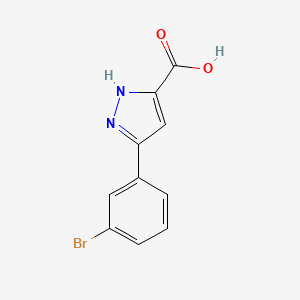

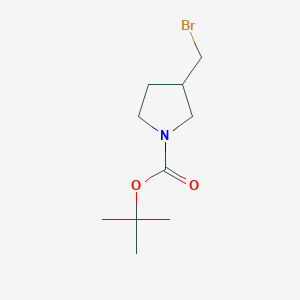

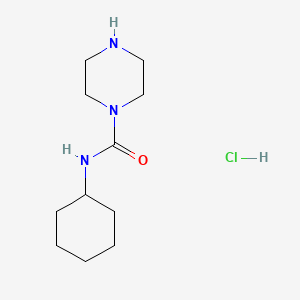
![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)






